molecular formula C10H8O B099556 2-Phenylfuran CAS No. 17113-33-6

2-Phenylfuran

Cat. No. B099556
CAS RN: 17113-33-6
M. Wt: 144.17 g/mol
InChI Key: GCXNJAXHHFZVIM-UHFFFAOYSA-N
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Description

2-Phenylfuran is a heterocyclic organic compound that is part of the furan family, characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. The phenyl group attached to the furan ring at the 2-position distinguishes it from other furan derivatives and contributes to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of furan derivatives, including those related to 2-phenylfuran, has been extensively studied. For instance, the ring-opening cycloisomerization of cyclopropenyl carboxylates has been used to synthesize various 2-alkoxyfurans with high regioselectivity and good yields, employing catalysts such as [Cu(acac)(2)] or [RuCl(2)(PPh(3))(3)] . Another approach involves the palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters to produce 3-acyl-2-aminobenzofuran derivatives, which serve as precursors for benzofuran fused heterocycles . Additionally, a two-step synthesis of 2-aryl-5-(phenylsulfanyl)furans from alkenyl aryl ketones has been reported, with the phenylsulfanyl group being convertible to other functional groups .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their chemical behavior. X-ray diffraction studies have been used to establish the structures of various furan compounds, confirming the regioselectivity of the synthetic methods employed . The molecular docking of hydroxylated 2-phenylbenzofuran derivatives has also been performed to understand their potential as cholinesterase inhibitors, revealing the importance of hydroxyl group positioning on the phenyl ring .

Chemical Reactions Analysis

Furan derivatives undergo a range of chemical reactions. For example, the intramolecular displacement of phenylselenone by a hydroxy group has been used for the stereoselective synthesis of 2-substituted tetrahydrofurans . Ultrasound irradiation has facilitated the synthesis of 2,2'-((4-substituted phenyl) methylene) difuran through a one-pot cyclocondensation reaction . Moreover, the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids have been employed to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylfuran and its derivatives are influenced by their molecular structure. The presence of substituents on the furan ring, such as hydroxyl or halogen groups, can significantly affect their reactivity and potential applications. For instance, the introduction of hydroxyl groups on the 2-phenyl ring of benzofuran derivatives has been shown to improve their inhibitory activity against cholinesterase enzymes . The electrophilic aromatic substitution reaction has been proposed to explain the formation of Cl-substituted furan rings, highlighting the reactivity of furan derivatives towards nucleophilic attack .

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

2-Phenylfuran has been explored in the context of organic synthesis. For example, it has been used as a substitution product in the phenylation of furan, yielding single substitution products (Benati, Barba, Tiecco, & Tundo, 1969). Additionally, it is involved in the synthesis of 2-[(3-aminopropyl)dimethylsilyl]-5-phenylfurans, indicating its potential in developing new compounds with varied cytotoxicity (Ignatovich, Muravenko, Spura, Popelis, Domrachova, & Shestakova, 2013).

2. Molecular Studies and Barrier Effects

The impact of 2-phenylfuran on molecular rotational barriers has been investigated, revealing how the replacement of certain moieties can affect these barriers (Hayashi, Saito, & Higuchi, 2009).

3. Inclusion Complex Development

2-Phenylfuran has been used in the development of chitosan films containing β-cyclodextrin inclusion complexes for controlled release of bioactives (Zarandona, Barba, Guerrero, Caba, & Maté, 2020). This indicates its relevance in material science and controlled release technologies.

4. Catalysis and Chemical Interactions

Its role in palladium-catalyzed cycloisomerization processes highlights the relevance of 2-phenylfuran in catalysis and synthesis of benzofuran fused heterocycles (Murai, Miki, & Ohe, 2009).

5. Nuclear Magnetic Resonance Studies

2-Phenylfuran has been studied for its effects in nuclear magnetic resonance, particularly in the context of phenylfuran and phenylpyrrole derivatives (Dana, Convert, Girault, & Mulliez, 1976).

6. Photocyclisation Studies

Research has been conducted on the oxidative photocyclisation of biphenylol, where the formation of related compounds like 2-hydroxydibenzofuran is observed, indicating its potential in photophysical and photochemical studies (Seffar, Dauphin, & Boule, 1987).

7. Electronic Properties

The electron-donating properties of phenylfurans have been explored, providing insight into their molecular complexes and electronic interactions (Abu-eittah & Hamed, 1979).

Safety And Hazards

2-Phenylfuran is associated with certain hazards. The safety information includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-phenylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXNJAXHHFZVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333986
Record name 2-phenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylfuran

CAS RN

17113-33-6
Record name 2-phenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of aniline (12.5 g, 0.134M) and i-amylnitrite (27.5 ml, 0.205M) in furan (400 ml) was stirred at 30° C. (bath temperature) for 24 hours under N2. The mixture was then washed with water and saturated NaCl solution, dried over anhydrous Na2SO4 and evaporated. The brown residue was filtered through a short column of neutral alumina (activity grade II) using pentane as an eluent. The fractions were combined and concentrated and the residue distilled in vacuo to give pure 2-phenylfuran (7.65 g, 39% yield), bp 51°-54° C. (1.0 mm). NMR (CDCl3) δ 6.45 ppm (dd, 1H, J=1.5, 3.0 Hz, furan-H4), 6.62 (d, 1H, J=4.0 Hz, furan-H3), 7.2-7.8 (m, 6H, phenyl and furan-H5).
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
i-amylnitrite
Quantity
27.5 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Yield
39%

Synthesis routes and methods II

Procedure details

2-phenylfuran was prepared by the method of Example 32C from 2-bromofuran (0.93 g, 6.3 mmol), sodium carbonate (18 ml of 2M aqueous solution), phenyl boric acid (0.93 g, 7.6 mmol) and tetrakis (triphenylphosphine) palladium (0) (0.36 g, 0.32 mmol). Flash chromatography with hexane provided 0.79 g (87% yield) of a colorless liquid.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Furan-2-boronic acid (22) (3.6 g, 32.14 mmol) was coupled to bromobenzene (21) (4.2 g, 26.79 mmol) using Method E, except that Cs2CO3 (17.47 g, 53.58 mmol), Pd(PPha)4 (6.20 g, 0.54 mmol), toluene (25 mL) and EtOH (25 mL) were used and the reaction heated in a CEM Discover microwave at 140° C. (200 W, 200 psi). The crude product was purified by dry-flash chromatography eluting with EtOAc in heptane to yield the title compound. Yield: 2.94 g, 62%; LC tr 1.50 min; HPLC Purity: 84%
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
17.47 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(PPha)4
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a 0° C. solution of furan (10.2 g, 0.15 mol) in 100 mL of THF was added 2.5 M n-butyllithium (60 mL, 0.15 mol). The solution was stirred 3 h and the suspension was then added to a solution of zinc chloride (20 g, 0.15 mol) in 100 mL of THF at room temperature and stirred 1 h. In another flask bromobenzene (10.5 mL, 0.10 mol) was added to a solution of tetrakis(triphenylphosphine)palladium(0) (0.57 g, catalytic) in 300 ml THF and to this mixture was added the furyl zinc solution via cannula. The mixture was heated at 50° C. and stirred for 24 h. The reaction was cooled and quenched with 10% aqueous HCl solution (100 mL). The aqueous layer was washed with ether (2×100 mL) and the combined organic extract was washed with saturated sodium bicarbonate solution (100 mL), brine (100 mL), dried over MgSO4, filtered and concentrated. Distillation at 10 torr (b.p. 94° C.) yielded 12.1 g (81%) of 2-phenylfuran.
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0.57 g
Type
catalyst
Reaction Step Two
Name
furyl zinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
20 g
Type
catalyst
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
860
Citations
X Ren, DJ Giesen, M Rajeswaran, M Madaras - Organometallics, 2009 - ACS Publications
… 2-phenylthiophene or 2-phenylfuran afforded the four anticipated … weaker binding of 2-phenylthiophene and 2-phenylfuran to Ir(III) … state and one π−π state localized on 2-phenylfuran. …
Number of citations: 29 pubs.acs.org
R Crespo-Otero, M Barbatti - Marco Antonio Chaer Nascimento: A …, 2014 - Springer
… the absorption and emission spectra of 2-phenylfuran and of its constituent monomers, … : While benzene and furan are non-fluorescent species, 2-phenylfuran is fluorescent [16]. …
Number of citations: 282 link.springer.com
RC Fuson, CL Fleming, R Johnson - Journal of the American …, 1938 - ACS Publications
… obtained by degrading it to 2phenylfuran (XIV). The furan formed an oxime which underwent … 2-phenyl-4-furoic acid (XIII) which in turn was converted to 2-phenylfuran (XIV) by heating. …
Number of citations: 9 pubs.acs.org
AW McCulloch, AG McInnes - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
The AlCl 3 -promoted reactions of 2-methyl- and of 2-phenylfuran with ethyl propiolate afford as major products ethyl 5-hydroxy-2-methyl- and 2-phenylbenzoates (6a, 6b). Also isolated …
Number of citations: 19 cdnsciencepub.com
R Abu‐Eittah, R Hilal… - International Journal of …, 1981 - Wiley Online Library
… The height of the rotational barrier was larger for 2-phenylfuran than for 3-phenylfuran, and larger for 2,2’-bifuran than for 3,3’-bifuran. This result is in accord with predictions based on …
Number of citations: 14 onlinelibrary.wiley.com
N Hayashi, Y Saito, H Higuchi - Heterocycles, 2009 - u-toyama.elsevierpure.com
Molecular orbital (MO) calculations of torsional potentials of 2, 2'-bifuran (FF), 2-(2-furyl) benzofuran (F-BF), 2-phenylfuran (Ph-F), 2-(2-naphthyl) furan (Naph-F), 2-phenylbenzofuran (Ph…
Number of citations: 3 u-toyama.elsevierpure.com
B Pan, RZ Huang, SQ Han, D Qu, ML Zhu, P Wei… - Bioorganic & Medicinal …, 2010 - Elsevier
… [2,3-b]dihydropyrimidinone possessing 2-phenylfuran moiety were reported to be potent antibacterial and antifungal activities. Based on these observations, 2-phenylfuran moiety was …
Number of citations: 57 www.sciencedirect.com
L Benati, N La Barba, M Tiecco, A Tundo - Journal of the Chemical …, 1969 - pubs.rsc.org
… in very case a single substitution product, 2-phenylfuran. Similar results were obtained with p-… The use of phenylazotriphenylmethane as phenylating agent afforded 2-phenylfuran in low …
Number of citations: 16 pubs.rsc.org
H Yu, J Li - Zeitschrift für Kristallographie-New Crystal Structures, 2022 - degruyter.com
Crystal structure of 3-allyl-4-(2-bromoethyl)-5-(4-methoxyphenyl)-2-phenylfuran, C22H21BrO2 … Crystal structure of 3-allyl-4-(2-bromoethyl)-5-(4-methoxyphenyl)-2-phenylfuran …
Number of citations: 0 www.degruyter.com
L Fisera, J Kovac, B Hasova - Chem. Zvesti, 1976 - chemicalpapers.com
… A radical aromatic substitution in furan or thiophene affords 2-phenylfuran or 2-phenylthiophene. The support for the suggested mechanism was the presence of aniline and acetanilide […
Number of citations: 1 www.chemicalpapers.com

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